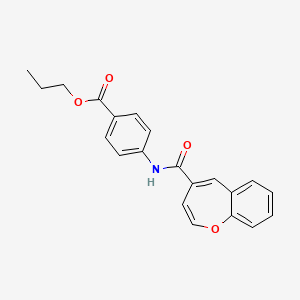

Propyl 4-(1-benzoxepine-4-amido)benzoate

Description

Overview of Benzoxepine (B8326511) Scaffolds in Modern Organic and Medicinal Chemistry Research

The benzoxepine moiety, a seven-membered oxygen-containing heterocyclic ring fused to a benzene (B151609) ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to the ability of this structural motif to interact with a variety of biological targets, leading to a wide range of pharmacological activities. Benzoxazine derivatives, which are structurally related, have been shown to possess anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer properties. The unique three-dimensional structure of the benzoxepine ring allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. The synthesis of benzoxepine derivatives is an active area of research, with methodologies being developed to create a diverse range of these compounds for biological screening.

Importance of Amide Bonds in Complex Molecular Architectures and Chemical Biology

The amide bond is arguably one of the most important functional groups in chemistry and biology. tandfonline.comresearchgate.net It forms the backbone of peptides and proteins, where its planar nature and ability to participate in hydrogen bonding are fundamental to the secondary, tertiary, and quaternary structures of these vital biomolecules. google.comnih.gov The stability of the amide bond to hydrolysis is a key feature that contributes to the structural integrity of proteins in aqueous environments. acs.org Beyond its biological role, the amide group is a ubiquitous feature in synthetic polymers, such as nylons and Kevlar, conferring rigidity and durability. acs.org In the design of complex organic molecules, the amide linkage provides a reliable and synthetically accessible means of connecting different molecular fragments. researchgate.net

Role of Benzoate (B1203000) Derivatives in Synthetic Transformations and Molecular Design

Benzoate derivatives, as esters of benzoic acid, are versatile intermediates in organic synthesis and are components of a wide array of functional molecules. researchgate.net They are found in numerous natural products and are used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The ester functionality of benzoates can be readily transformed into other functional groups, making them valuable synthetic handles. For instance, propyl benzoate, a simple benzoate ester, is used as a synthetic flavoring agent and a preservative due to its antimicrobial properties. In the context of molecular design, the benzoate moiety can be used to modulate the physicochemical properties of a molecule, such as its solubility, stability, and ability to interact with biological targets.

Interdisciplinary Research Context for Novel Organic Compound Development

The development of novel organic compounds like Propyl 4-(1-benzoxepine-4-amido)benzoate is an inherently interdisciplinary endeavor. It requires expertise from synthetic organic chemistry for the design and execution of synthetic routes, from medicinal chemistry and pharmacology for the evaluation of biological activity, and from computational chemistry for the modeling of molecular properties and interactions. The drive to create new molecules with tailored functions is often spurred by challenges in medicine, such as the need for new drugs to combat resistant pathogens or to target specific disease pathways. This collaborative approach, which integrates knowledge from various scientific fields, is essential for the advancement of chemical science and the development of innovative solutions to global challenges.

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-(1-benzoxepine-4-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-12-26-21(24)15-7-9-18(10-8-15)22-20(23)17-11-13-25-19-6-4-3-5-16(19)14-17/h3-11,13-14H,2,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZAMGSHDAKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations and Reactions

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model reaction pathways and energetics, offering insights that are often difficult to obtain through experimental means alone.

The synthesis of Propyl 4-(1-benzoxepine-4-amido)benzoate likely proceeds through two key stages: the formation of the 1-benzoxepine ring and the subsequent amidation reaction. DFT calculations would be instrumental in mapping out the potential energy surfaces for these transformations.

For the construction of the 1-benzoxepine core, various transition metal-catalyzed methods, such as palladium-catalyzed reactions, are commonly employed. bohrium.comacs.orgresearchgate.net DFT could be used to model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. nih.gov For instance, in a palladium-catalyzed cascade reaction, DFT can help elucidate the feasibility of different cyclization pathways. nih.gov

The amide bond formation, typically achieved by coupling a carboxylic acid (or its activated derivative) with an amine, is another area where DFT provides significant clarity. researchgate.netresearchgate.net Calculations can compare different activation methods, for example, the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the application of catalysts such as boronic acids. catalyticamidation.infoucl.ac.uk DFT studies on related systems have shown that catalysts can significantly lower the activation barriers for amidation. catalyticamidation.info

A hypothetical reaction pathway for the amidation step could involve the activation of the carboxylic acid group of a 1-benzoxepine-4-carboxylic acid precursor. DFT would be used to calculate the geometries and energies of all reactants, intermediates, transition states, and products along this pathway.

Table 1: Hypothetical DFT-Calculated Parameters for a Catalyzed Amidation Reaction Pathway

| Step | Reactants | Transition State | Products |

| Catalyst Activation | 1-Benzoxepine-4-carboxylic acid + Boronic Acid Catalyst | TS_activation | Activated Carboxylic Acid Complex |

| Amine Addition | Activated Complex + Propyl 4-aminobenzoate | TS_addition | Tetrahedral Intermediate |

| Proton Transfer | Tetrahedral Intermediate | TS_pt | Zwitterionic Intermediate |

| Water Elimination | Zwitterionic Intermediate | TS_elimination | This compound + Catalyst |

This table is illustrative and based on general principles of catalyzed amidation reactions.

A primary strength of DFT is its ability to predict the structures of fleeting intermediates and transition states. In the palladium-catalyzed synthesis of the benzoxepine (B8326511) ring, key intermediates could include π-allylpalladium complexes, which are formed after the oxidative addition of a suitable precursor. nih.gov The transition states would correspond to the highest energy points between these intermediates, for example, the transition state for the intramolecular C-O bond formation.

For the amide bond formation, if a coupling agent like EDC is used, a key intermediate would be the highly reactive O-acylisourea. The reaction with the amine, propyl 4-aminobenzoate, would proceed through a tetrahedral intermediate. DFT calculations can provide detailed geometric parameters (bond lengths and angles) for these transient species, offering a deeper understanding of the reaction progress. In catalyzed reactions, intermediates such as acyloxyboronates have been proposed. catalyticamidation.info

For example, in a multi-step synthesis, DFT could reveal whether the formation of the benzoxepine ring or the subsequent amidation has a higher kinetic barrier, thus indicating which step is slower and might require more forcing conditions. Comparing the activation energies of catalyzed versus uncatalyzed pathways can quantify the efficiency of the catalyst. catalyticamidation.info

Catalysts and additives play a pivotal role in modern organic synthesis. DFT studies can elucidate how these species function at a molecular level. For instance, in the synthesis of benzoxepine derivatives, different palladium ligands can influence the regioselectivity and stereoselectivity of the reaction. DFT calculations can model the interaction of these ligands with the metal center and the substrates to explain these experimental observations.

In the context of amidation, boron-based catalysts have gained prominence for direct amide formation. ucl.ac.uk Computational studies have shown that these catalysts can activate the carboxylic acid by forming a more electrophilic species, thereby facilitating the nucleophilic attack by the amine. catalyticamidation.info DFT can also model the role of additives like bases, which are often used to neutralize acidic byproducts and drive the reaction to completion. For instance, a base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. researchgate.nettohoku.ac.jpasiaresearchnews.com

Experimental Mechanistic Probes in Organic Synthesis

While computational studies provide a theoretical framework, experimental techniques are essential for validating the proposed mechanisms.

Isotopic labeling is a powerful technique to trace the path of atoms throughout a reaction. wikipedia.org To probe the mechanism of the amidation step in the synthesis of this compound, one could use a ¹⁸O-labeled 1-benzoxepine-4-carboxylic acid. By analyzing the mass spectrum of the final product, the location of the ¹⁸O label can be determined. If the label is found in the amide carbonyl group, it would support a mechanism where the carboxylic acid's carbonyl oxygen is retained. If the label is found in the water byproduct, it would suggest a different pathway. Such experiments have been crucial in understanding the mechanisms of various amide transformations. researchgate.net

Crossover experiments are designed to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) processes. scribd.comwikipedia.orgslideshare.net To investigate the mechanism of a potential rearrangement during the synthesis of the benzoxepine ring, one could run a reaction with a mixture of two similar, but isotopically distinct, starting materials. The absence of "crossover" products, where fragments from the two different starting materials have combined, would strongly suggest an intramolecular mechanism. scribd.comwikipedia.org Conversely, the presence of crossover products would indicate that fragments of the molecules separate and can recombine with other molecules in the reaction mixture, pointing to an intermolecular pathway. researchgate.net

Table 2: Design of an Isotopic Labeling Experiment for Amidation

| Labeled Reactant | Unlabeled Reactant | Expected Product (if carbonyl oxygen is retained) | Analytical Method |

| 1-Benzoxepine-4-carboxylic acid-¹⁸O₂ | Propyl 4-aminobenzoate | Propyl 4-(1-benzoxepine-4-amido-¹⁸O)benzoate | Mass Spectrometry |

This table outlines a hypothetical experiment to trace the oxygen atoms during the amidation reaction.

Reaction Kinetics and Rate-Determining Step Analysis

Due to the absence of specific kinetic studies on the formation of this compound, a general analysis based on analogous amidation reactions is presented. The synthesis of this compound likely proceeds through the formation of an amide bond between a 1-benzoxepine derivative and propyl 4-aminobenzoate or a related precursor. The kinetics of such reactions are typically influenced by the nature of the reactants, the solvent, temperature, and the presence of catalysts.

In a typical uncatalyzed reaction between a carboxylic acid derivative (such as an acyl chloride or anhydride) and an amine, the reaction generally follows second-order kinetics, being first order in both the amine and the acylating agent. The rate-determining step is often the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent to form a tetrahedral intermediate.

However, for direct amidation between a carboxylic acid and an amine, which is a less reactive pathway, catalysts are often employed. For instance, in zirconium-catalyzed amidations, mechanistic studies involving kinetics, NMR, and DFT experiments have elucidated the reaction pathway. In such cases, a dinuclear zirconium complex is the active catalytic species that reacts with the carboxylate and the amine to form a tetrahedral intermediate. The rate-determining step in this catalytic cycle has been identified as the cleavage of the C–O bond within this intermediate, which has a calculated energy barrier of 10.9 kcal/mol mdpi.com.

The reaction rate can be significantly affected by the steric hindrance of the reactants. For example, in some metal-catalyzed amidations, sterically hindered carboxylic acids have shown no reaction mdpi.com.

Table 1: Hypothetical Kinetic Data for the Formation of an Amide Bond

| Experiment | Initial [Amine] (mol/L) | Initial [Acylating Agent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate the second-order kinetics commonly observed in amidation reactions.

Isolation and Spectroscopic Characterization of Fleeting Intermediates

The direct isolation and characterization of fleeting intermediates in amidation reactions are challenging due to their inherent instability. The primary transient species in these reactions is the tetrahedral intermediate formed upon the nucleophilic attack of the amine on the carbonyl group.

In the synthesis of certain aminobenzoic acid derivatives, an unstable amino methanol intermediate is formed, which, under acidic conditions, dehydrates to form an imine nih.gov. While not a direct analogue, this illustrates the formation of transient, unstable intermediates in related syntheses.

In metal-catalyzed amidation reactions, such as those using zirconium, the formation of a tetrahedral intermediate (structure 29 in the cited literature) is a key step in the proposed mechanism mdpi.com. While this intermediate is not isolated, its existence is supported by kinetic and computational studies mdpi.com. The mechanism involves the catalytic species reacting with the carboxylate and amine to produce this tetrahedral intermediate. Subsequent deprotonation and C-O bond cleavage lead to the final amide product mdpi.com.

Spectroscopic techniques such as low-temperature NMR or rapid-injection NMR could potentially be employed to observe such fleeting intermediates. However, there are no published reports of such characterizations for the specific synthesis of this compound. The characterization of these intermediates remains a significant area of research in understanding the intimate mechanisms of amidation reactions.

Table 2: Spectroscopic Data for a Hypothetical Tetrahedral Intermediate

| Nucleus | Chemical Shift (δ) ppm (Predicted) |

| ¹³C (Carbonyl) | 90 - 110 |

| ¹H (Amine N-H) | 5.0 - 6.5 |

| ¹H (Hydroxyl O-H) | 4.0 - 5.5 |

This table provides predicted NMR chemical shift ranges for the key nuclei in a hypothetical tetrahedral intermediate, which are distinct from the starting materials and the final amide product.

In-depth Spectroscopic and Analytical Profiling of this compound

The comprehensive structural analysis and characterization of novel chemical entities are foundational to modern chemical and pharmaceutical sciences. This article focuses on the advanced spectroscopic and analytical techniques utilized to elucidate the complex structure of this compound. Through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can confirm the molecule's constitution, connectivity, and spatial arrangement with high fidelity.

Advanced Spectroscopic and Analytical Characterization Techniques

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Analysis of Chiral Conformational Preferences

While searches yielded information on related compounds such as propyl 4-hydroxybenzoate (B8730719) and various aminobenzoates, this information is not applicable to the specific molecular structure of this compound. Extrapolating data from these different compounds would be scientifically inaccurate and would not meet the requirements of the prompt.

Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to populate the requested article sections.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, providing a foundation for predicting its geometry, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For a flexible molecule like Propyl 4-(1-benzoxepine-4-amido)benzoate, this process is crucial for identifying the most stable conformer(s).

The procedure typically involves methods like DFT, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) rjptonline.org. The optimization would explore the potential energy surface by systematically rotating the key dihedral angles, particularly around the amide (C-N) bond and the ester linkage. Studies on similar benzamide (B126) structures have shown that the amide group is often rotated out of the plane of the aromatic ring due to steric hindrance rjptonline.org. A similar non-planar arrangement would be expected between the benzoxepine (B8326511) ring and the amide plane in the target molecule.

Conformational analysis would reveal the relative energies of different spatial arrangements, identifying the global minimum energy structure as well as other low-energy local minima that might be populated at room temperature. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table presents expected values based on computational studies of analogous structures.

| Parameter | Description | Expected Value (Illustrative) | Basis from Analogues |

|---|---|---|---|

| C=O (Amide) Bond Length | The length of the carbonyl bond in the amide group. | ~1.25 Å | Longer than a typical ketone C=O due to amide resonance. rjptonline.org |

| C-N (Amide) Bond Length | The length of the carbon-nitrogen bond in the amide group. | ~1.37 Å | Shorter than a typical C-N single bond, indicating partial double bond character. rjptonline.org |

| Benzoxepine-Amide Dihedral Angle | The twist between the benzoxepine ring and the amide plane. | 15° - 30° | Steric repulsion often prevents full planarity in substituted benzamides. rjptonline.org |

| C-O-C (Ester) Angle | The bond angle within the propyl ester group. | ~117° | Typical value for ester linkages. researchgate.net |

Electronic structure analysis provides insight into the distribution of electrons within the molecule, which governs its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor aimspress.com. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive aimspress.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxepine ring system and the nitrogen atom of the amide linker. The LUMO would likely be distributed over the electron-withdrawing carbonyl groups and the benzoate (B1203000) aromatic ring. This separation of frontier orbitals is characteristic of donor-acceptor systems researchgate.net.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, negative potential (typically colored red) indicates areas prone to electrophilic attack, while positive potential (blue) highlights sites for nucleophilic attack researchgate.net. For the target compound, the most negative regions are anticipated around the oxygen atoms of the amide and ester carbonyls, making them sites for hydrogen bonding. The hydrogen atom of the N-H group would exhibit a region of high positive potential.

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative)

| Property | Description | Predicted Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Moderate gap, suggesting a balance of stability and reactivity. aimspress.com |

| HOMO Localization | Region of highest electron density for the HOMO. | Benzoxepine ring, amide nitrogen. |

| LUMO Localization | Region of highest probability for an incoming electron. | Benzoate ring, amide and ester carbonyl carbons. researchgate.net |

Quantum chemical calculations can predict various spectroscopic data, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for validating experimental results and assigning specific spectral features to corresponding molecular motions or chemical environments.

DFT calculations can compute vibrational frequencies corresponding to the normal modes of the molecule. The predicted IR spectrum would show characteristic peaks for key functional groups. For instance, the N-H stretching vibration, amide C=O stretching, and ester C=O stretching would appear in distinct regions, although the two carbonyl peaks might overlap. Similarly, calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can aid in the complete and unambiguous assignment of complex experimental NMR spectra, which is particularly useful for molecules with multiple aromatic protons and complex spin systems nih.gov.

Molecular Dynamics Simulations

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. MD simulations would be particularly applicable for studying the conformational landscape of this compound in a solution phase researchgate.net. By simulating the molecule's movement over nanoseconds or longer, MD can reveal the flexibility of the propyl chain, the rotational freedom around the amide and ester bonds, and the molecule's interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior under experimental conditions.

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational methods to analyze large sets of chemical data, enabling the exploration of chemical space and the identification of structure-activity relationships.

To explore the potential of the benzoxepine-amide-benzoate scaffold, a virtual library of related compounds could be generated by systematically modifying different parts of the parent structure, this compound. Substituents could be varied on the benzoxepine and benzoate rings, and the ester group could be altered.

Cheminformatics tools would then be used to analyze the structural diversity of this virtual library nih.gov. Key molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors, and molecular shape would be calculated for each compound. This analysis helps in understanding the range of physicochemical properties accessible within this chemical class and can guide the design of new molecules with specific desired properties, for example, in the context of drug discovery or materials science.

Exploration of Scaffold Hopping and Bioisosteric Replacements

In the computational evaluation of this compound, significant efforts have been directed towards the exploration of scaffold hopping and bioisosteric replacements. These strategies are aimed at identifying novel molecular architectures that may offer improved pharmacokinetic profiles, enhanced target affinity, or novel intellectual property positions while retaining the key pharmacophoric features of the parent molecule.

Scaffold Hopping of the 1-Benzoxepine Core

Scaffold hopping is a computational chemistry technique used to identify isofunctional molecular structures with significantly different molecular backbones. nih.govuniroma1.it This approach seeks to replace the central core of a molecule while maintaining the spatial arrangement of key interacting functional groups. For this compound, the 1-benzoxepine moiety represents the core scaffold. Computational studies have explored replacing this seven-membered heterocyclic ring system with other bicyclic or heterocyclic systems that could mimic its conformation and pharmacophoric presentation.

These alternative scaffolds are selected based on their ability to project the amide linkage and the associated phenyl ring in a similar vector to the original 1-benzoxepine core. Molecular mechanics and quantum mechanics calculations are often employed to assess the conformational preferences of the new scaffolds and their alignment with the parent structure. The goal is to identify novel core structures that can maintain the essential binding interactions with a putative biological target.

Below is a table of hypothetical alternative scaffolds for the 1-benzoxepine core of this compound that have been investigated through computational modeling.

| Original Scaffold | Alternative Scaffold | Rationale for Selection | Predicted Outcome |

| 1-Benzoxepine | Benzofuran | A five-membered heterocyclic ring fused to a benzene (B151609) ring, offering a more rigid structure. | Potentially improved metabolic stability due to reduced conformational flexibility. |

| 1-Benzoxepine | Quinoline | A bicyclic heteroaromatic system that can present substituents in a similar spatial orientation. | May introduce new hydrogen bonding opportunities and alter electronic properties. |

| 1-Benzoxepine | Indole | A common pharmacophore that can mimic the bicyclic nature of the benzoxepine. | Potential for enhanced π-stacking interactions with the target protein. |

| 1-Benzoxepine | Chromane | A six-membered heterocyclic ring fused to a benzene ring, offering a different conformational profile. | May improve aqueous solubility and alter the pharmacokinetic profile. |

Bioisosteric Replacements for the Amide Linker and Propyl Benzoate Moiety

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. nih.govpatsnap.com For this compound, both the amide linker and the propyl benzoate moiety have been subjected to in silico bioisosteric replacement studies.

The propyl benzoate portion of the molecule is primarily involved in lipophilic and van der Waals interactions. Bioisosteric replacements in this region could modulate the compound's solubility, lipophilicity, and metabolic stability. For instance, replacing the ester with a more stable ether linkage or altering the alkyl chain length could have significant effects on the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The following table summarizes some of the bioisosteric replacements for the amide linker and propyl benzoate moiety of this compound that have been explored computationally.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Predicted Outcome |

| Amide | 1,2,3-Triazole | A five-membered heterocyclic ring that mimics the steric and electronic properties of the amide bond. nih.gov | Increased metabolic stability and potential for new vector interactions. |

| Amide | Oxadiazole | Another heterocyclic replacement for the amide group, known to improve pharmacokinetic properties. nih.gov | Enhanced oral bioavailability and metabolic resistance. |

| Amide | Fluoroalkene | A non-hydrolyzable isostere that maintains the geometry of the amide bond. | Improved in vivo stability and potentially increased binding affinity. |

| Propyl Ester | Propyl Ether | Replacement of the ester linkage with a more stable ether. | Reduced susceptibility to hydrolysis by esterases, leading to a longer half-life. |

| Propyl Group | Cyclopropyl Group | Introduction of a cyclic alkyl group to alter lipophilicity and metabolic profile. | May block sites of metabolism and improve the compound's pharmacokinetic profile. |

Through these computational explorations of scaffold hopping and bioisosteric replacements, a diverse range of virtual compounds based on the this compound template have been generated and evaluated. These studies are crucial in guiding the synthetic efforts towards novel analogues with potentially superior drug-like properties.

Chemical Biology and Structure Activity Relationship Sar Studies

Design Principles for Benzoxepine-Amide-Benzoate Compounds as Chemical Probes

The rational design of chemical probes is crucial for dissecting complex biological processes. The benzoxepine-amide-benzoate scaffold is conceived as a modular framework, allowing for systematic modifications to probe interactions with biological targets. The design principles for such compounds often revolve around creating molecules that can mimic the spatial and electronic features of a known ligand or substrate, or alternatively, to explore novel chemical space to identify new biological activities.

The core structure consists of three key components:

A 1-benzoxepine heterocyclic scaffold: This seven-membered ring system provides a defined three-dimensional shape that can be tailored to fit into specific binding pockets of proteins.

An amide linkage: This linker region is critical for establishing key hydrogen bonding interactions with target proteins and provides a point of connection between the benzoxepine (B8326511) and benzoate (B1203000) moieties.

A benzoate ester moiety: This part of the molecule can engage in various interactions, including hydrophobic and aromatic stacking interactions, and the ester group itself can be a site for metabolic activity or further chemical modification.

Exploration of Substituent Effects on Molecular Function and Activity

Understanding how different substituents on a core scaffold influence its biological activity is fundamental to SAR studies. For the benzoxepine-amide-benzoate series, this involves a systematic investigation of each of the three main components.

The propyl ester of Propyl 4-(1-benzoxepine-4-amido)benzoate is a key site for modification to explore the impact of the ester group on activity and pharmacokinetic properties. Variations in the alkyl chain length and branching can influence lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets in a target protein.

| Modification | Rationale | Expected Impact on Properties |

| Methyl/Ethyl Ester | Decrease steric bulk and lipophilicity | May improve solubility, may decrease binding affinity if hydrophobic interactions are critical |

| Isopropyl/tert-Butyl Ester | Increase steric bulk and lipophilicity | May enhance binding to sterically accommodating hydrophobic pockets, may decrease solubility |

| Longer Alkyl Chains (e.g., Butyl, Pentyl) | Increase lipophilicity | Can enhance membrane permeability, may lead to non-specific binding |

| Cyclic Esters (e.g., Cyclohexyl) | Introduce conformational rigidity | May improve binding affinity by reducing entropic penalty upon binding |

| Esters with Polar Groups (e.g., 2-Methoxyethyl) | Increase hydrophilicity | Can improve aqueous solubility and potentially alter target selectivity |

This table represents hypothetical modifications and their generally expected impacts in medicinal chemistry. Specific experimental data for the benzoxepine-amide-benzoate series is not currently available in the public domain.

The benzoate ring offers a platform for introducing a wide range of substituents to probe electronic and steric effects. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic properties of the entire molecule, potentially influencing binding affinity and reactivity. The position of these substituents (ortho, meta, para) is also a critical determinant of biological activity.

| Substituent Position | Substituent Type | Rationale for Variation |

| Para (4-position) | Electron-donating (-OCH₃, -NH₂) | To probe for favorable interactions with electron-deficient regions of a binding site. |

| Para (4-position) | Electron-withdrawing (-Cl, -CF₃) | To investigate interactions with electron-rich pockets and enhance metabolic stability. |

| Meta (3-position) | Halogens (-F, -Cl) | To explore steric and electronic effects from a different vector. |

| Ortho (2-position) | Small groups (-CH₃, -OH) | To assess the steric tolerance of the binding site near the amide linkage. |

| Disubstitution | Various combinations | To fine-tune electronic properties and explore more extensive interactions with the target. |

This table outlines common strategies for aromatic ring substitution in SAR studies. Data specific to the benzoxepine-amide-benzoate scaffold is not publicly available.

| Position of Substitution | Type of Substituent | Potential Impact |

| Aromatic Ring of Benzoxepine | Small alkyl, alkoxy, or halogen groups | Can alter electronic properties and lipophilicity, potentially affecting target engagement and ADME properties. |

| Saturated part of Oxepine Ring | Methyl or other small alkyl groups | May introduce chiral centers and provide insights into the stereochemical requirements for activity. |

| Saturated part of Oxepine Ring | Gem-dimethyl substitution | Can induce a specific conformation of the seven-membered ring (gem-dialkyl effect), which may be favorable for binding. |

This table illustrates potential modification sites on the 1-benzoxepine scaffold and their theoretical consequences. There is no specific public data available for these modifications on the title compound.

The amide bond is a crucial structural element, but it can be susceptible to metabolic cleavage by proteases and amidases. Therefore, its replacement with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy in drug design to improve metabolic stability and other pharmacokinetic parameters.

Common bioisosteric replacements for an amide linkage include:

Reverse Amide: Reversing the N- and C-termini of the amide bond can maintain key hydrogen bonding capabilities while altering susceptibility to enzymatic degradation.

Thioamide: Replacing the amide carbonyl oxygen with sulfur can change the electronic and hydrogen bonding properties.

1,2,3-Triazole: This five-membered heterocyclic ring is a well-established amide isostere that can mimic the steric and electronic profile of the amide bond and is metabolically stable.

Oxadiazole/Thiadiazole: These heterocycles also serve as effective and stable amide bond mimics.

Alkene (E/Z): An alkene can provide a rigid linker with defined geometry, though it lacks the hydrogen bonding capacity of the amide.

| Bioisosteric Replacement | Key Features | Potential Advantages |

| Reverse Amide | Retains H-bond donor/acceptor pattern | May alter enzymatic stability |

| 1,2,3-Triazole | Metabolically stable, maintains dipole moment | Improved pharmacokinetic profile |

| Alkene | Rigid, defined geometry | Conformational constraint can enhance affinity |

This table presents common amide bioisosteres and their general utility in medicinal chemistry. Application and results for the benzoxepine-amide-benzoate series have not been reported in the available literature.

In Vitro Mechanistic Investigations at the Molecular and Cellular Level

Once promising compounds are identified through SAR studies, in vitro mechanistic investigations are essential to understand how they exert their biological effects. These studies can be conducted at both the molecular and cellular levels.

Molecular Level Studies:

Enzyme Inhibition Assays: If the target is an enzyme, direct inhibition assays can determine the potency (e.g., IC₅₀ or Kᵢ values) of the compound.

Receptor Binding Assays: For receptor targets, radioligand binding assays or other biophysical methods can quantify the binding affinity (Kₐ or Kₔ).

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding kinetics, thermodynamics, and the specific residues involved in the interaction.

Cellular Level Studies:

Cell-Based Assays: These assays measure the effect of the compound on a specific cellular process, such as cell proliferation, signaling pathway activation, or gene expression.

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is interacting with its intended target within a cellular context.

Mechanism of Action Studies: Further cellular experiments can help to elucidate the downstream consequences of the compound's interaction with its target, providing a more complete picture of its biological activity.

Currently, there is a lack of publicly available in vitro mechanistic data for this compound and its close analogs, highlighting a gap in the scientific literature for this particular chemical series.

Target Identification and Engagement Studies

While specific targets for this compound are not documented, studies on related benzoxepine derivatives have identified several key biological targets. A notable example is the modulation of estrogen receptors (ERα and ERβ). nih.gov Certain benzoxepine-derived compounds have been developed as selective estrogen receptor modulators (SERMs), which are crucial in addressing conditions like breast cancer and osteoporosis. nih.gov

Another significant target for benzoxepine derivatives is the enzyme phosphoinositide 3-kinase (PI3K). researchgate.net The PI3K signaling pathway is fundamental in regulating cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. researchgate.net The natural product Heliannuol, which contains a benzoxepine ring, and its derivatives have demonstrated anticancer activity through the inhibition of the PI3K enzyme. researchgate.net

Furthermore, some dibenzo[b,f]oxepine derivatives have shown high activity at dopamine (B1211576) D-4 receptors, suggesting their potential as antipsychotic agents. mdpi.com The interaction with G-protein-coupled receptors has also been noted for 1,5-benzoxazepine derivatives, a closely related scaffold, indicating potential applications in treating neurological disorders. nih.gov

Elucidation of Molecular Pathways and Cellular Processes

The engagement of benzoxepine derivatives with their biological targets initiates a cascade of events within molecular pathways and cellular processes. For instance, benzoxepine-based SERMs can modulate the activity of estrogen receptors, which in turn affects gene transcription and cellular proliferation in hormone-responsive tissues. nih.gov In the context of cancer, these compounds have demonstrated antiproliferative effects in human breast cancer cell lines, such as MCF-7. nih.gov

The inhibition of the PI3K pathway by certain benzoxepine compounds directly impacts critical cellular functions like cell growth and survival. researchgate.net By blocking this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.

For dibenzo[b,f]oxepine derivatives, their interaction with dopamine receptors can modulate neurotransmission, which is a key mechanism in the treatment of psychiatric disorders. mdpi.com Additionally, some natural products containing a dibenzo[b,f]oxepine scaffold have been found to target the polymerization and depolymerization of microtubules, which are essential for cell division. mdpi.com This mechanism is a well-established target for a number of successful anticancer drugs.

Investigation of Compound Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The interaction of benzoxepine derivatives with biological macromolecules is a key determinant of their biological activity. Computational docking studies and quantitative structure-activity relationship (QSAR) models have been employed to understand these interactions at a molecular level. nih.gov

For benzoxepine-based SERMs, studies have revealed that these compounds can bind to both ERα and ERβ with low nanomolar affinity. nih.gov The conformationally restrained triarylethylene arrangement, facilitated by the benzoxepine ring system, is crucial for this high-affinity binding. nih.gov QSAR studies have indicated that substitutions on the benzoxepine scaffold, such as a 4-fluoro substituent, can enhance selectivity for ERβ by increasing lipophilicity. nih.gov

In the case of PI3K inhibition, the benzoxepine core likely serves as a scaffold to position key functional groups that interact with the active site of the enzyme. researchgate.net Similarly, for dopamine receptor antagonists, the dibenzo[b,f]oxepine structure provides the necessary three-dimensional arrangement to fit into the receptor's binding pocket and block the binding of dopamine. mdpi.com

The following table summarizes the biological activities and targets of various benzoxepine derivatives based on available research.

| Derivative Class | Biological Target | Observed Activity |

| Benzoxepin-derived SERMs | Estrogen Receptors (ERα, ERβ) | Antiproliferative in breast cancer cells nih.gov |

| Heliannuol (benzoxepine-containing) | Phosphoinositide 3-kinase (PI3K) | Anticancer researchgate.net |

| Dibenzo[b,f]oxepine derivatives | Dopamine D-4 Receptors | Antipsychotic mdpi.com |

| Dibenzo[b,f]oxepine derivatives | Microtubules | Inhibition of polymerization/depolymerization mdpi.com |

| 1,5-Benzoxazepine derivatives | G-protein-coupled receptors | Potential for treating neuronal disorders nih.gov |

Comparative Analysis with Related Privileged Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to a variety of biological targets, making them valuable starting points for drug discovery. nih.govbenthamscience.com The 1-benzoxepine scaffold falls into this category, and its properties can be better understood through comparison with other well-known privileged scaffolds such as benzoxazines and 1,3-diazepines.

Benzoxazines: Like benzoxepines, benzoxazines are heterocyclic compounds containing a benzene (B151609) ring fused to an oxygen- and nitrogen-containing ring (in the case of benzoxazines, a six-membered ring). Benzoxazine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govbenthamscience.com Both scaffolds are versatile and allow for multiple points of modification to fine-tune their pharmacological profiles. nih.gov Structure-activity relationship studies on benzoxazinones have identified key structural features responsible for their phytotoxic effects, highlighting their potential as natural herbicides. nih.gov

1,3-Diazepines: The 1,3-diazepine scaffold is another seven-membered heterocyclic system that is considered privileged in medicinal chemistry. nih.gov This scaffold is present in the clinically used anticancer drug pentostatin (B1679546) and in the natural product coformycin, which has antiviral and anticancer activities. nih.gov Similar to benzoxepines, 1,3-diazepine derivatives can be designed to target a wide range of biological molecules, including enzymes and G-protein-coupled receptors. nih.gov

The following table provides a comparative overview of these privileged scaffolds.

| Scaffold | Ring Structure | Common Biological Activities |

| 1-Benzoxepine | Fused benzene and seven-membered oxepine ring | Anticancer, anti-inflammatory, antipsychotic, SERM researchgate.netnih.govmdpi.com |

| Benzoxazine | Fused benzene and six-membered oxazine (B8389632) ring | Anti-inflammatory, antimicrobial, anticancer, antioxidant nih.govbenthamscience.com |

| 1,3-Diazepine | Seven-membered ring with two nitrogen atoms | Anticancer, antiviral, enzyme inhibition, GPCR modulation nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propyl 4-(1-benzoxepine-4-amido)benzoate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves coupling 1-benzoxepine-4-carboxylic acid with propyl 4-aminobenzoate using carbodiimide-based coupling reagents (e.g., EDC or DCC) under anhydrous conditions. Critical parameters include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of acid to amine to drive the reaction to completion.

- Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzoxepine ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the propyl ester group (triplet at δ 0.9–1.1 ppm for CH₃) .

- FT-IR : Look for amide C=O stretching (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₁NO₄: 352.1549) .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer :

- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10 mg/mL), followed by dilution in aqueous buffers containing 0.1% Tween-80 to prevent precipitation .

- Surfactant-assisted dissolution : Use β-cyclodextrin to enhance aqueous solubility via host-guest interactions .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed spectroscopic data for derivatives be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) calculations : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify conformational mismatches .

- X-ray crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures. Use WinGX or Olex2 for refinement .

- Dynamic NMR experiments : Probe rotational barriers in the amide bond if splitting patterns deviate from expectations .

Q. What strategies optimize crystallization for high-quality single crystals suitable for X-ray diffraction?

- Methodological Answer :

- Solvent diffusion : Dissolve the compound in a minimal volume of acetone, then layer with hexane to induce slow crystallization .

- Temperature gradients : Use a gradient from 40°C to 4°C over 48 hours to control nucleation.

- Additive screening : Introduce trace amounts of ethyl acetate or toluene to modify crystal packing .

Q. How does the benzoxepine ring influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Mechanistic insight : The lactone ring in benzoxepine is prone to hydrolysis under alkaline conditions (pH > 8), generating a carboxylic acid derivative. Stabilize formulations at pH 5–7 .

Q. What in silico approaches predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Prioritize analogs with docking scores ≤ -8.0 kcal/mol .

- QSAR modeling : Train models on datasets of benzoate derivatives to correlate substituent effects (e.g., alkyl chain length) with bioactivity .

Data Contradiction and Validation

Q. How should conflicting data between HPLC purity assays and elemental analysis be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.